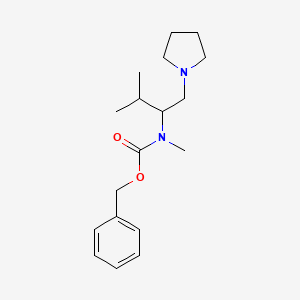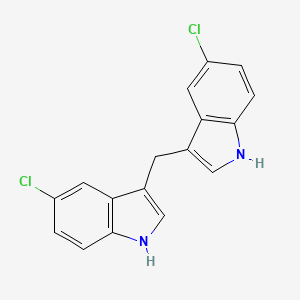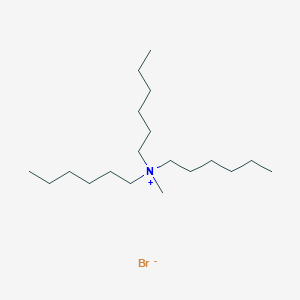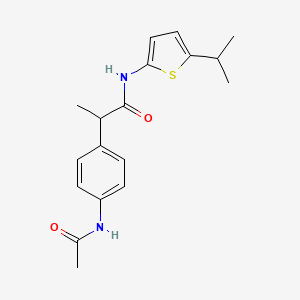
Tris(trifluoroethenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(trifluoroethenyl)borane is a unique organoboron compound characterized by the presence of three trifluoroethenyl groups attached to a central boron atom. This compound is known for its strong Lewis acidity and its ability to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoroethenyl)borane typically involves the reaction of boron trichloride with trifluoroethene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
BCl3+3CF2=CF2→B(CF2=CF2)3+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is typically conducted in specialized reactors designed to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(trifluoroethenyl)borane undergoes a variety of chemical reactions, including:
Hydroboration: The addition of borane to alkenes and alkynes to form organoboranes.
Oxidation: Conversion of organoboranes to alcohols using oxidizing agents.
Reduction: Reduction of carbonyl compounds to alcohols in the presence of this compound.
Common Reagents and Conditions:
Hydroboration: Typically carried out using alkenes or alkynes in the presence of this compound under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Hydroboration: Organoboranes.
Oxidation: Alcohols.
Reduction: Alcohols from carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Tris(trifluoroethenyl)borane has found applications in various fields of scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydroboration and polymerization reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of tris(trifluoroethenyl)borane involves its strong Lewis acidity, which allows it to act as an electron acceptor in various chemical reactions. The compound can form stable complexes with electron-rich species, facilitating a range of transformations. The molecular targets and pathways involved include:
Lewis Acid-Base Interactions: Formation of adducts with nucleophiles.
Catalysis: Activation of substrates through coordination to the boron center, enhancing reactivity.
Vergleich Mit ähnlichen Verbindungen
Tris(trifluoroethenyl)borane can be compared with other similar compounds, such as:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and use in catalysis.
Tris(3,4,5-trifluorophenyl)borane: Explored for its catalytic potential in hydroboration reactions.
Tris(2,4,6-trifluorophenyl)borane: Used in various organic transformations due to its unique electronic properties.
Uniqueness: this compound stands out due to its trifluoroethenyl groups, which impart distinct electronic and steric properties, making it a versatile reagent in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
815-70-3 |
|---|---|
Molekularformel |
C6BF9 |
Molekulargewicht |
253.86 g/mol |
IUPAC-Name |
tris(1,2,2-trifluoroethenyl)borane |
InChI |
InChI=1S/C6BF9/c8-1(4(11)12)7(2(9)5(13)14)3(10)6(15)16 |
InChI-Schlüssel |
HUESJFOREHXTIN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C(F)F)F)(C(=C(F)F)F)C(=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)

![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
![N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)



![ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B14748107.png)
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
